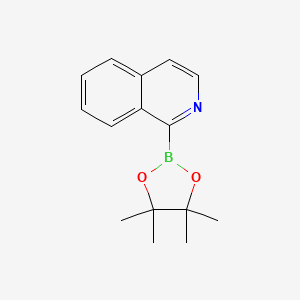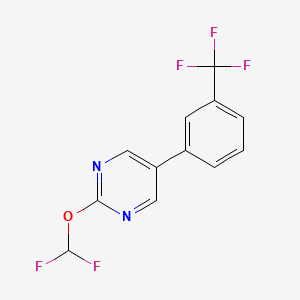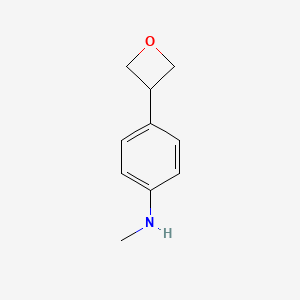
N-Methyl-4-(oxetan-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-4-(oxetan-3-yl)aniline is a chemical compound characterized by the presence of an oxetane ring and an aniline moiety. The oxetane ring is a four-membered cyclic ether, which is known for its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the cyclization of a suitable precursor through intramolecular etherification or epoxide ring opening . For example, the synthesis can start with the preparation of an oxetane-containing building block, which is then coupled with an aniline derivative through nucleophilic substitution or other suitable reactions .
Industrial Production Methods
Industrial production of N-Methyl-4-(oxetan-3-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-4-(oxetan-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the aniline moiety.
Substitution: The oxetane ring and aniline group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can introduce various substituents to the aniline or oxetane ring .
Aplicaciones Científicas De Investigación
N-Methyl-4-(oxetan-3-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Industry: Used in the production of materials with unique properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of N-Methyl-4-(oxetan-3-yl)aniline involves its interaction with molecular targets through its oxetane and aniline groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The aniline moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-4-(oxetan-3-yl)aniline: Contains an oxetane ring and an aniline group.
2-Methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide: Another oxetane derivative with different substituents.
Uniqueness
The presence of the oxetane ring provides stability and reactivity, while the aniline group offers opportunities for further functionalization and interaction with biological targets .
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
N-methyl-4-(oxetan-3-yl)aniline |
InChI |
InChI=1S/C10H13NO/c1-11-10-4-2-8(3-5-10)9-6-12-7-9/h2-5,9,11H,6-7H2,1H3 |
Clave InChI |
PYMPRUBCOSCAEM-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=C(C=C1)C2COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


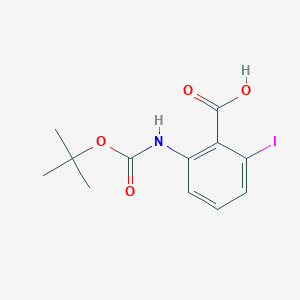
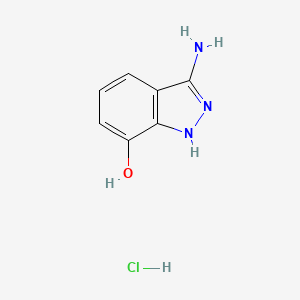

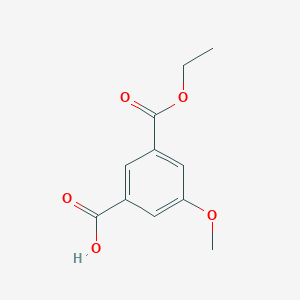
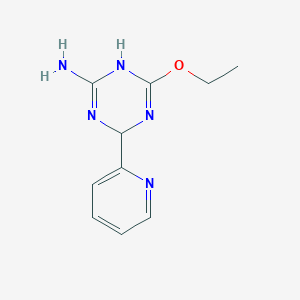
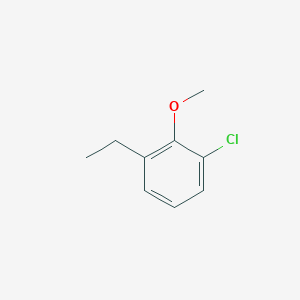
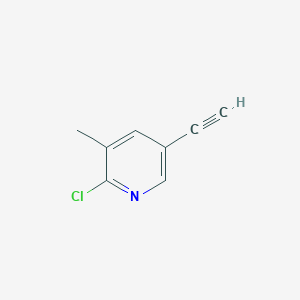
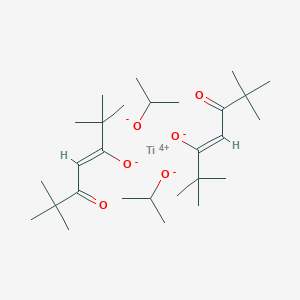
![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
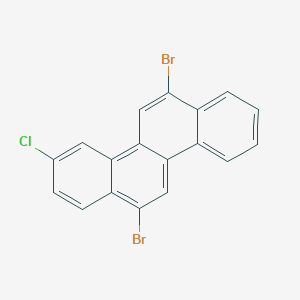
![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)
